molecular formula C15H24ClNO3 B613216 (S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride CAS No. 670278-82-7

(S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride

Cat. No.: B613216
CAS No.: 670278-82-7
M. Wt: 265,36*36,45 g/mole
InChI Key: ANYVZGGUHIDNDZ-ZOWNYOTGSA-N
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Description

(S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, including a benzylamino group and a tert-butoxy group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride typically involves several key steps. One common method includes the alkylation of a suitable precursor with tert-butyl bromoacetate, followed by the introduction of the benzylamino group through nucleophilic substitution. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with these targets, while the tert-butoxy group may influence the compound’s overall conformation and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate
  • ®-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate
  • Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate

Uniqueness

(S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride is unique due to its chiral nature and the presence of both benzylamino and tert-butoxy groups. These structural features confer distinct reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl (2S)-2-(benzylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.ClH/c1-15(2,3)19-11-13(14(17)18-4)16-10-12-8-6-5-7-9-12;/h5-9,13,16H,10-11H2,1-4H3;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYVZGGUHIDNDZ-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670051
Record name Methyl N-benzyl-O-tert-butyl-L-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670278-82-7
Record name Methyl N-benzyl-O-tert-butyl-L-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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